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Compound of Interest

Compound Name: Kopsinine

Cat. No.: B1673752

For researchers, scientists, and professionals in drug development, a precise understanding of
the structural distinctions between closely related alkaloids is paramount for targeted
therapeutic design. This guide provides a detailed comparison of Kopsinine and
aspidofractinine, two aspidosperma indole alkaloids, highlighting their key structural
differences, supported by available spectroscopic data and biological activity profiles.

Core Structural Differences

Kopsinine and aspidofractinine share a common hexacyclic core, characteristic of the
aspidosperma alkaloid family. The fundamental distinction lies in the substitution on the
aromatic ring. Kopsinine possesses a methyl carboxylate (-COOCHSs) group, which is absent
in the parent structure of aspidofractinine. This seemingly minor difference in functional groups
leads to variations in their physicochemical properties and biological activities.

Feature Kopsinine Aspidofractinine
Molecular Formula C21H26N202 C19H24N2

Molar Mass 338.4 g/mol 280.4 g/mol

Key Functional Group Methyl carboxylate None

Spectroscopic Data Comparison
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While a direct side-by-side comparative analysis of the complete spectroscopic data in a single

publication is not readily available, data from various sources detailing the synthesis and

characterization of these compounds allow for a compiled comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the methyl carboxylate group in Kopsinine gives rise to characteristic signals

in both *H and 13C NMR spectra, which are absent in the spectra of aspidofractinine.

Table 1: Key 'H NMR Chemical Shift Differences (CDCIs)

Proton Kopsinine (& ppm)

Aspidofractinine (6 ppm)

-COOCHs ~3.5-3.8

Absent

Table 2: Key 13C NMR Chemical Shift Differences (CDCIs)

Carbon Kopsinine (6 ppm) Aspidofractinine (6 ppm)
-COOCHs ~172.0 Absent
-COOCHs ~51.0 Absent

Infrared (IR) Spectroscopy

The IR spectrum of Kopsinine is expected to show a strong absorption band corresponding to

the C=0 stretching vibration of the ester group, which would be absent in the spectrum of

aspidofractinine.

Table 3: Characteristic IR Absorption Bands
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Functional Group

Kopsinine (cm~?)

Aspidofractinine (cm~*)

C=0 (ester) ~1701-1731 Absent
C-O (ester) Present Absent
N-H Present Present
Aromatic C-H Present Present
Aliphatic C-H Present Present

Biological Activity

The structural variance between Kopsinine and aspidofractinine influences their interaction
with biological targets.

Kopsinine has been reported to exhibit anticholinergic and antitussive properties. The
antitussive effect is suggested to be mediated through interaction with the &-opioid receptor[1].

Aspidofractinine serves as the foundational structure for a wide array of over 200
monoterpenoid indole alkaloids[2]. While specific cytotoxicity data for the parent
aspidofractinine is not extensively detailed in readily available literature, various derivatives
have shown significant biological activities, including cytotoxic effects against several cancer
cell lines[3]. For instance, certain aspidofractinine-type alkaloids isolated from Kopsia
hainanensis have demonstrated cytotoxic activities with 1Cso values below 20 yM against
various tumor cell lines[3].

Experimental Protocols

The characterization and comparison of Kopsinine and aspidofractinine rely on standard
analytical techniques.

NMR Spectroscopy

Objective: To identify and compare the chemical structure of Kopsinine and aspidofractinine.

Methodology:
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Dissolve a pure sample of the alkaloid (Kopsinine or aspidofractinine) in a suitable
deuterated solvent (e.g., CDCIs).

Record *H and 3C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or
higher).

Process the raw data (Fourier transformation, phasing, and baseline correction).

Analyze the chemical shifts, coupling constants, and signal integrations to assign the protons
and carbons to the molecular structure.

Compare the resulting spectra to identify the presence or absence of signals corresponding
to the methyl carboxylate group.

Infrared (IR) Spectroscopy

Objective: To identify and compare the functional groups present in Kopsinine and

aspidofractinine.

Methodology:

Prepare a sample of the pure alkaloid for analysis. This can be done by creating a thin film
on a salt plate (e.g., NaCl or KBr) or by preparing a KBr pellet.

Obtain the IR spectrum using an FTIR spectrometer over a standard wavenumber range
(e.g., 4000-400 cm™1).

Identify the characteristic absorption bands corresponding to the functional groups present in
the molecules.

Compare the spectra to confirm the presence of the C=0 and C-O stretching bands of the
ester group in Kopsinine and their absence in aspidofractinine.

Structural Relationship Diagram
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Chemical Synthesis
Aspidofractinine or Biosynthesis
(C19H24N2)

Addition of
-COOCHs group

Kopsinine
(C21H26N202)

Click to download full resolution via product page
Caption: Structural relationship between Aspidofractinine and Kopsinine.

In summary, while Kopsinine and aspidofractinine share a complex and conserved core
structure, the presence of a single functional group, the methyl carboxylate in Kopsinine,
serves as a critical distinguishing feature. This substitution not only alters its spectroscopic
signature but also appears to confer distinct biological activities, underscoring the importance
of such subtle molecular variations in the field of natural product chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b1673752?utm_src=pdf-body-img
https://www.benchchem.com/product/b1673752?utm_src=pdf-body
https://www.benchchem.com/product/b1673752?utm_src=pdf-body
https://www.benchchem.com/product/b1673752?utm_src=pdf-body
https://www.benchchem.com/product/b1673752?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/21165819/
https://www.researchgate.net/figure/Shes-total-synthesis-of-aspidofractinine-alkaloid-paucidirinine41_fig13_375429529
https://pubmed.ncbi.nlm.nih.gov/30243778/
https://pubmed.ncbi.nlm.nih.gov/30243778/
https://www.benchchem.com/product/b1673752#kopsinine-vs-aspidofractinine-structural-differences
https://www.benchchem.com/product/b1673752#kopsinine-vs-aspidofractinine-structural-differences
https://www.benchchem.com/product/b1673752#kopsinine-vs-aspidofractinine-structural-differences
https://www.benchchem.com/product/b1673752#kopsinine-vs-aspidofractinine-structural-differences
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673752?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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